![molecular formula C22H17F2N5OS B066598 4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)
4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Overview
Description
Revuconazole, also known as ravuconazole, is a potent triazole antifungal agent. It was initially developed by Eisai and later licensed to Bristol-Myers Squibb for worldwide development, excluding Japan. the development was discontinued in 2007. Revuconazole has shown a similar spectrum of activity to voriconazole, with an increased half-life . It is particularly effective against a broad range of fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus spp. .
Preparation Methods
The synthesis of revuconazole involves several steps, starting with the preparation of arylpropanone from lactate. The process includes the conversion of methyl ester to morpholine amide, protection of the alcohol to generate tetrahydropyranyl ether, and formation of Grignard reagent from the corresponding bromide. The Grignard reagent is then reacted with amide to produce aryl ketone. Corey-Chaykovsky epoxidation and subsequent epoxide opening are performed in a single-step process, followed by the removal of the tetrahydropyranyl protecting group to generate an intermediate diol. This diol is then converted to trisubstituted epoxide via selective mesylation of the secondary alcohol .
Chemical Reactions Analysis
Revuconazole undergoes various chemical reactions, including:
Oxidation: Revuconazole can be oxidized under alkaline conditions, forming degradation products.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: Revuconazole can undergo substitution reactions, particularly involving the triazole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions are typically the corresponding alcohols and degradation products .
Scientific Research Applications
Revuconazole has been extensively studied for its antifungal properties. It is highly active in vitro against Candida spp., Cryptococcus neoformans, and other yeast species, including most fluconazole-resistant yeast isolates . It also inhibits the growth of Aspergillus spp., Trichophyton spp., and some dematiaceous fungi. Revuconazole has been investigated for the treatment of systemic fungal infections, onychomycosis, and other invasive fungal diseases .
Mechanism of Action
Revuconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By inhibiting this enzyme, revuconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell membrane dysfunction and fungal cell death .
Comparison with Similar Compounds
Revuconazole is similar to other triazole antifungals such as voriconazole, posaconazole, and isavuconazole. These compounds share a broad spectrum of antifungal activity and a similar mechanism of action. revuconazole has a longer half-life and a larger volume of distribution compared to voriconazole and posaconazole . This makes it a promising candidate for the treatment of invasive fungal infections, particularly in cases where prolonged drug exposure is beneficial.
Similar compounds include:
- Voriconazole
- Posaconazole
- Isavuconazole
- Albaconazole
Revuconazole’s unique properties, such as its extended half-life and broad-spectrum activity, make it a valuable addition to the arsenal of antifungal agents .
Properties
IUPAC Name |
4-[2-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHEYNNJWPQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870154 | |
| Record name | 4-{2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

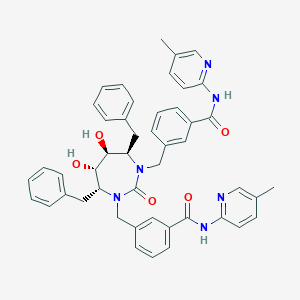
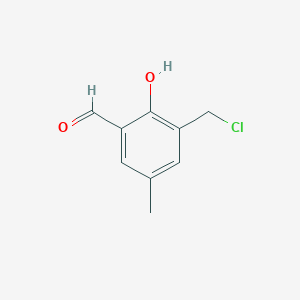
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
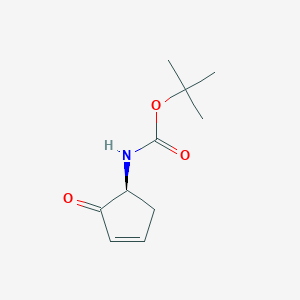
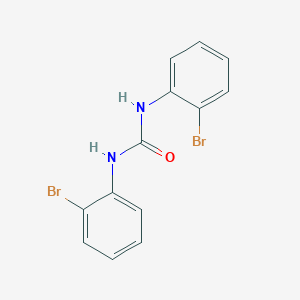

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
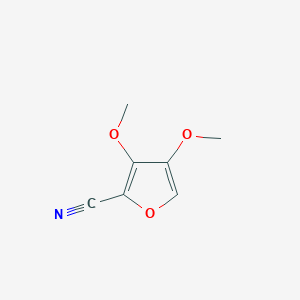
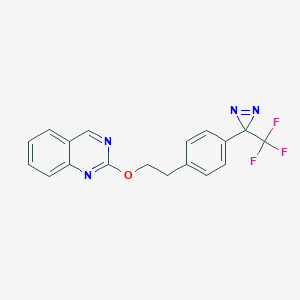
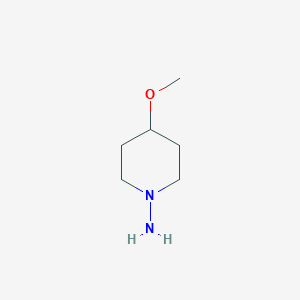

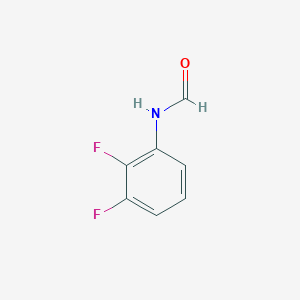
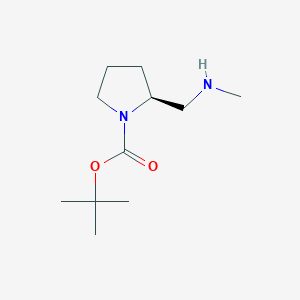
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
